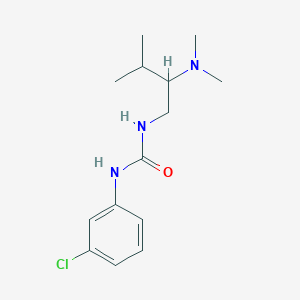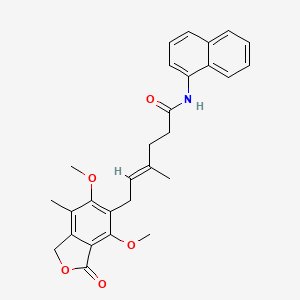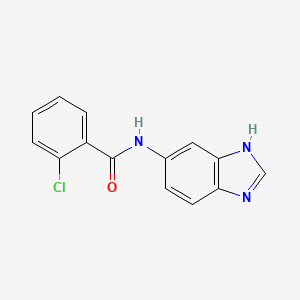![molecular formula C22H21ClN4O3 B12172842 N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide](/img/structure/B12172842.png)
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes an indole ring, a pyrrolidinone moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the indole-6-carboxamide core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
The next step involves the introduction of the pyrrolidinone moiety. This can be accomplished through a condensation reaction between the indole-6-carboxamide and a suitable pyrrolidinone derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the intermediate compound with a chlorophenyl halide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives of the indole and pyrrolidinone moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-6-carboxamide can be compared with other compounds that possess similar structural features:
N-[2-(1H-indol-3-yl)ethyl]-1H-indole-6-carboxamide: Lacks the chlorophenyl and pyrrolidinone moieties, resulting in different biological activities.
N-[2-(3-chlorophenyl)ethyl]-1H-indole-6-carboxamide: Lacks the pyrrolidinone moiety, leading to variations in its chemical reactivity and biological properties.
N-[2-({[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at a different position, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21ClN4O3 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-[[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-2-1-3-18(12-17)27-13-16(11-20(27)28)22(30)26-9-8-25-21(29)15-5-4-14-6-7-24-19(14)10-15/h1-7,10,12,16,24H,8-9,11,13H2,(H,25,29)(H,26,30) |
InChI Key |
BAOZFXAPHGKCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(3-Chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12172765.png)

![5-(4-chlorophenyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B12172775.png)
![4-[(1H-indol-1-ylacetyl)amino]butanoic acid](/img/structure/B12172783.png)



![methyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12172809.png)
![N-(2-oxo-2-{[2-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B12172811.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12172813.png)


![N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12172845.png)

